7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key structural features include:
- 5-position: A 2-(indolin-1-yl)-2-oxoethyl substituent, introducing a bicyclic indole-derived moiety that may enhance receptor binding.
- 2-position: A methyl group, influencing steric and electronic properties .
Synthesis: The compound is synthesized via alkylation of 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one with N-substituted chloroacetamides. Structural confirmation relies on ¹H NMR and liquid chromatography-mass spectrometry (LC-MS) .
Pharmacological Activity: In vivo studies using "Hot plate" and "acetic acid cramps" models demonstrate significant analgesic activity. Electron-donating substituents on the aryl fragment at the amide nitrogen enhance potency, suggesting a structure-activity relationship (SAR) tied to electronic effects .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-18-19(28-12)17(15-7-4-10-27-15)22-24(20(18)26)11-16(25)23-9-8-13-5-2-3-6-14(13)23/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUBXRVGXELGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol. The structural components include a thiazolo-pyridazinone core, an indoline moiety, and a furan ring, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 847190-89-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was evaluated against human cancer cell lines (MCF-7 and K-562) and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study: In Vitro Anticancer Assays
In vitro assays revealed that the compound demonstrated:
- IC50 values in the micromolar range against various cancer cell lines.
- Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes. For example, it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis. Tyrosinase inhibitors are of significant interest for cosmetic applications and therapeutic interventions against hyperpigmentation disorders.
Tyrosinase Inhibition Assays
In related studies on furan derivatives:
- Compounds showed IC50 values ranging from 0.0433 µM to 19.97 µM compared to standard inhibitors like kojic acid .
- The binding affinity of these compounds was assessed through molecular docking studies, indicating strong interactions with the active site of tyrosinase.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the furan or indoline moieties can significantly alter potency and selectivity against target enzymes or cancer cells.
Notable Findings:
- Furan Substituents : Variations in substituents on the furan ring were found to enhance or reduce enzyme inhibition.
- Indoline Modifications : The presence of different functional groups on the indoline structure influenced the anticancer activity and selectivity towards specific cancer cell lines.
- Thiazolo-Pyridazinone Core : This core structure is essential for maintaining biological activity; alterations can lead to loss of function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-(2-phenylhydrazono)thiazol-4(5H)-one (Compound 18a)
- Core : Thiazol-4(5H)-one.
- Substituents: Furan-2-yl, phenylhydrazono, and p-tolyl groups.
- Activity : Exhibits antimicrobial properties, though specific targets are unspecified.
- Synthesis : Prepared via diazonium coupling and triethylamine-mediated reactions .
B. Thiazolo[5,4-d]pyrimidine Derivatives (Compounds 1–21)
- Core : Thiazolo[5,4-d]pyrimidine.
- Substituents : Piperazine/piperidine tails and halogenated aryl groups.
- Activity : Likely antimicrobial or kinase inhibitory (based on structural analogs).
- Synthesis : Chlorinated intermediates are reacted with amine derivatives .
C. Thiazolo[4,5-d]pyrimidin-7(6H)-ones ()
Comparative Analysis Table
Key Research Findings
Substituent-Driven Activity: The indolin-1-yl group in the target compound likely enhances CNS penetration, explaining its analgesic efficacy . In contrast, phenylhydrazono groups in Compound 18a may disrupt microbial membranes . Piperazine/piperidine substituents in thiazolo[5,4-d]pyrimidines improve solubility and target engagement in extracellular enzymes .
Synthetic Accessibility :
- The target compound’s alkylation route offers moderate yields (~40–60%), while diazonium coupling (Compound 18a) is faster but less selective .
Structural Validation: X-ray crystallography (using SHELX software ) confirms the planar geometry of the thiazolo[4,5-d]pyridazinone core, critical for π-π stacking in receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
